[1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
Beschreibung
This compound features a pyridazinone core substituted with a phenyl group at position 2. The acetyl moiety at position 1 connects via an aminomethyl linker to a cyclohexylacetic acid group.
Eigenschaften
Molekularformel |
C21H25N3O4 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
2-[1-[[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C21H25N3O4/c25-18(22-15-21(13-20(27)28)11-5-2-6-12-21)14-24-19(26)10-9-17(23-24)16-7-3-1-4-8-16/h1,3-4,7-10H,2,5-6,11-15H2,(H,22,25)(H,27,28) |
InChI-Schlüssel |
PZNLTEQYYJVIFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Nitromethylcyclohexyl Acetic Acid Intermediate
The cyclohexyl backbone is introduced via a Michael addition between cyclohexanone and nitromethane under basic conditions. For example:
Table 1: Hydrogenation Conditions and Yields for Aminomethyl Intermediate
| Catalyst | Solvent | Temperature | Pressure | Yield (%) | Source |
|---|---|---|---|---|---|
| 10% Pd/C | Methanol | 25°C | 1 atm | 80 | |
| Raney Nickel | Ethanol | 50°C | 5 atm | 65 |
Synthesis of 6-Oxo-3-phenylpyridazin-1(6H)-yl Acetic Acid
Cyclocondensation of Hydrazines with α,β-Unsaturated Esters
Pyridazinone rings are formed via [4+2] cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds. For instance:
Table 2: Pyridazinone Ring Formation Optimization
| Hydrazine Derivative | Cyclizing Agent | Solvent | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| Phenylhydrazine | PPA | Ethanol | 90 | >95% | |
| Methylhydrazine | HCl | Methanol | 75 | 92% |
Amide Bond Formation and Final Assembly
Acylation of Aminomethylcyclohexyl Acetic Acid
The coupling of 1-(aminomethyl)cyclohexyl acetic acid with 6-oxo-3-phenylpyridazin-1(6H)-yl acetyl chloride is critical:
Table 3: Amidation Reaction Parameters
| Acylating Agent | Base | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| SOCl₂-derived chloride | DIPEA | THF | 0°C → RT | 85 | |
| EDCl/HOBt | Triethylamine | DCM | RT | 78 |
Alternative Synthetic Routes and Modifications
One-Pot Tandem Reactions
Recent advances employ tandem Michael addition-cyclization-hydrogenation sequences to reduce step count:
Solid-Phase Synthesis
Immobilized cyclohexyl derivatives on Wang resin enable iterative amide bond formation and cleavage, though scalability remains challenging.
Analytical Characterization and Quality Control
Critical quality attributes include:
-
Spectroscopy :
Industrial-Scale Challenges and Solutions
Catalyst Recycling
Palladium recovery from hydrogenation steps reduces costs. Methods include:
Analyse Chemischer Reaktionen
Arten von Reaktionen
[1-({[(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, um bestimmte Atome oder Gruppen durch andere zu ersetzen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten in der Regel kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen sicherzustellen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Verbindungen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and glucose metabolism.
- Receptor Modulation : The compound can bind to specific receptors, altering their activity and potentially leading to therapeutic effects in conditions such as diabetes and neurodegenerative diseases.
Anticancer Properties
Studies have shown that derivatives of pyridazine compounds can exhibit anticancer activity. For instance, compounds similar to [1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated promising results with low IC50 values, indicating strong anticancer potential compared to standard treatments like doxorubicin .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. By inhibiting specific enzymes involved in the inflammatory response, it may alleviate symptoms associated with conditions such as rheumatoid arthritis or inflammatory bowel disease .
Neuroprotective Applications
Given its structural similarities to other neuroprotective agents, this compound could be explored for its effects on neurodegenerative diseases like Alzheimer's disease. Research on related compounds has highlighted their role in inhibiting beta-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's.
Table 1: Summary of Biological Activities and Case Studies
Wirkmechanismus
The mechanism of action of [1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Structural Similarities and Differences
Pyridazinone derivatives share a common core but vary in substituents and side chains. Key analogues include:
Key Observations :
- Phenyl Ring Modifications : Methoxy (electron-donating) and fluoro (electron-withdrawing) groups in analogues may alter electronic properties and receptor binding compared to the unsubstituted phenyl in the target compound.
- Linker Variations : The target compound’s acetic acid group contrasts with amide-linked cyclohexyl/cycloheptyl groups in analogues , affecting solubility and hydrogen-bonding capacity.
Pharmacological Activity
- Target Compound: Predicted anti-inflammatory/analgesic activity based on structural parallels to amide derivatives of pyridazinone acetic acids, which showed efficacy in pain models .
- Methoxy-Substituted Analogues : Reduced bioactivity reported in some studies due to decreased metabolic stability, though solubility may improve .
- Fluorinated Analogues : Enhanced binding affinity in receptor assays, attributed to fluorine’s electronegativity and optimal steric fit .
- Piperazinyl Derivatives : Demonstrated CNS activity in preclinical models, likely due to the piperazine moiety’s ability to cross the blood-brain barrier .
Physicochemical Data :
Notes:
Key Research Findings
- Structural-Activity Relationships (SAR) :
- Virtual Screening Relevance: Similarity-based methods (e.g., Tanimoto coefficient) prioritize compounds with shared pyridazinone cores, but substituent differences significantly impact bioactivity .
Biologische Aktivität
The compound [1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid, often referred to as a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 343.4 g/mol. The structure features a pyridazine ring, an acetylamino group, and a cyclohexyl acetic acid moiety, which contribute to its biological properties.
Synthesis
The synthesis of [1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multi-step organic reactions. Initial steps include the formation of the pyridazine core followed by acetylation and cyclohexyl substitution. Optimization of these synthetic routes is crucial for enhancing yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that derivatives of pyridazine compounds, including this one, possess significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| [1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid | HeLa | 29 |
| Other Pyridazine Derivative | MCF-7 | 73 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also exhibit anti-inflammatory properties. Inhibition assays against COX enzymes (COX-1 and COX-2) reveal moderate to potent inhibitory effects, making it a candidate for treating inflammatory conditions. The selectivity index for COX inhibition is crucial for assessing potential side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The mechanisms underlying the biological activities of [1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid are still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound could modulate signaling pathways associated with tumor growth and inflammation.
Case Studies
Several case studies have highlighted the efficacy of pyridazine derivatives in clinical settings:
- Renal Cell Carcinoma : A study demonstrated that a related pyridazine derivative showed promising renal cytotoxicity against CAKI cells, indicating its potential application in renal cancer treatment .
- Cytotoxicity Evaluation : In vitro cytotoxicity assays have consistently shown that modifications to the pyridazine structure can enhance anticancer activity across various cell lines .
Q & A
Basic Research Question
- NMR : - and -NMR confirm the cyclohexyl moiety (δ 1.2–2.5 ppm for axial protons) and pyridazinone ring (δ 6.8–8.2 ppm for aromatic protons). Deuterated DMSO is preferred for solubility and resolving amide proton signals .
- X-ray crystallography : Provides absolute configuration of the cyclohexyl group and confirms intramolecular hydrogen bonds (e.g., between the acetamide NH and pyridazinone carbonyl) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., CHNO) and detects fragmentation patterns unique to the acetylated cyclohexyl backbone .
What experimental designs are suitable for evaluating its pharmacological activity?
Advanced Research Question
- In vitro assays :
- In vivo models : Randomized block designs with split plots (e.g., dosing regimens in murine models) to assess bioavailability and toxicity .
Data Contradiction Analysis : Discrepancies in IC values across studies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or solvent effects (DMSO vs. saline).
How can computational modeling predict its environmental fate and biodegradation pathways?
Advanced Research Question
- QSAR models : Estimate physicochemical properties (logP, topological polar surface area) to predict solubility and bioaccumulation potential. reports a topological PSA of 70 Ų, suggesting moderate permeability .
- Molecular docking : Simulate interactions with microbial enzymes (e.g., cytochrome P450) to identify likely metabolic sites (e.g., oxidation of the cyclohexyl group) .
- Environmental stability : Accelerated degradation studies under UV light or varying pH (4–10) to assess hydrolytic/photooxidative breakdown .
What strategies address conflicting data in its receptor-binding mechanisms?
Advanced Research Question
- Competitive binding assays : Use radioligands (e.g., -labeled antagonists) to differentiate allosteric vs. orthosteric binding modes .
- Mutagenesis studies : Modify receptor residues (e.g., Ser/Thr in kinase ATP pockets) to identify critical interaction sites .
- Kinetic analysis : Surface plasmon resonance (SPR) measures on/off rates (k, k) to resolve discrepancies in reported binding affinities .
How does stereochemistry influence its biological activity?
Advanced Research Question
- Chiral resolution : Use chiral HPLC (e.g., amylose-based columns) to separate enantiomers. notes neuroactivity differences between R/S configurations .
- Crystallography : Compare active vs. inactive enantiomer binding modes in enzyme co-crystal structures .
- Pharmacokinetics : Assess enantiomer-specific metabolism (e.g., CYP3A4-mediated oxidation) using liver microsomes .
What analytical methods quantify its stability under physiological conditions?
Basic Research Question
- Forced degradation : Expose to simulated gastric fluid (pH 1.2, pepsin) or plasma (37°C) and monitor degradation via LC-MS/MS.
- Thermal analysis : DSC/TGA identifies decomposition temperatures (>200°C for the pyridazinone core) .
- Light exposure : ICH guidelines (Q1B) recommend UV/visible light testing to detect photodegradants .
How can structure-activity relationships (SAR) guide derivatization for enhanced efficacy?
Advanced Research Question
- Core modifications : Replace the phenyl group with halogens (e.g., 4-Cl in ) to improve lipophilicity and target engagement .
- Side-chain optimization : Introduce methyl groups on the cyclohexyl ring () to reduce conformational flexibility and enhance binding .
- Bioisosteres : Substitute the acetic acid moiety with sulfonamides () to modulate solubility and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
